4-(4-叔丁基苯基)-1-丁烯

描述

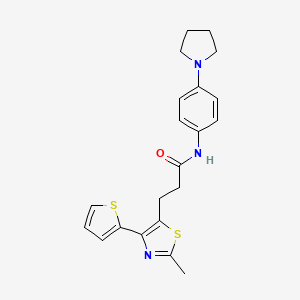

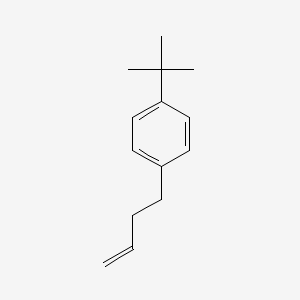

4-(4-Tert-Butylphenyl)-1-butene, also known as 4-tert-butylstyrene, is a synthetic organic compound belonging to the family of aromatic hydrocarbons. It is a colorless liquid with a pungent odor and low water solubility. It is used in a variety of applications, including industrial and laboratory synthesis, as well as in the manufacture of pharmaceuticals and other products. 4-tert-butylstyrene is an important intermediate in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic materials.

科学研究应用

聚合物合成与改性

4-(4-叔丁基苯基)-1-丁烯是一种可以参与聚合物合成和改性的化合物。其结构特性使其适合掺入聚合物中,以改性其物理、化学或光学性质。例如,在聚对苯二甲酸乙二酯 (PET) 的化学回收中,类似于 4-(4-叔丁基苯基)-1-丁烯的衍生物可能被用作中间体或改性剂,以改变回收 PET 的特性,增强其对各种应用的适用性 (Karayannidis & Achilias, 2007)。

催化与化学反应

与 4-(4-叔丁基苯基)-1-丁烯在结构上相关的化合物在催化过程和化学反应中发挥着重要作用。例如,在广泛使用的燃料添加剂甲基叔丁基醚 (MTBE) 的合成中,已经研究了可能涉及类似叔丁基苯基结构的催化剂的效率和选择性。此类化合物的特定相互作用和反应性使其在优化反应以获得更好的产率和产品纯度方面很有价值 (Pulyalina 等,2020)。

环境修复

在环境科学中,4-(4-叔丁基苯基)-1-丁烯的衍生物可能被用于针对修复或污染控制的过程。例如,在处理被有机污染物污染的水时,可能使用具有叔丁基苯基基团的化合物来设计用于分解有害物质的吸收剂或催化剂。它们的化学性质可以针对特定污染物进行定制,从而为更有效的环境清理方法提供途径 (Yan 等,2018)。

生物分离与生物技术

在生物技术中,4-(4-叔丁基苯基)-1-丁烯及其类似物可在生物分子的分离和纯化中找到应用。通过三相分配等技术,可能使用具有叔丁基苯基基团的化合物从复杂混合物中选择性地分离蛋白质、酶或其他生物活性分子。它们与生物分子的独特相互作用可以提高生物分离过程的效率和特异性,促进高纯度生物制品的生产 (Yan 等,2018)。

安全和危害

The safety data sheet for 4-tert-Butylphenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye damage, and is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects .

未来方向

A study on 2,4-Ditert butyl phenol, a related compound, suggests that it has potential medicinal properties and effectiveness against cancer cells. Further investigation and exploration of its potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

作用机制

Target of Action

It’s known that this compound is used in the production of epoxy resins, curing agents, and polycarbonate resins . It’s also used as a plasticizer and in the production of phenolic resins .

Mode of Action

It’s known that in polymer science terms, 4-tert-butylphenol is monofunctional and acts as a chain stopper or endcapper . This means it’s used to control molecular weight by limiting chain growth .

Biochemical Pathways

It’s known that 4-tert-butylphenol can be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .

Pharmacokinetics

It’s known that 4-tert-butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water . Its solubility in water is 0.6 g/L at 20 °C .

Result of Action

It’s known that 4-tert-butylphenol is used to control molecular weight by limiting chain growth in polymer science .

Action Environment

It may be persistent in soil and water systems depending on local conditions .

属性

IUPAC Name |

1-but-3-enyl-4-tert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h5,8-11H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWBANAGGDSFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3207768.png)

![2-[(3-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3207789.png)

![methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3207797.png)